N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide
Description
N-Benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide characterized by a benzofuran core substituted with chloro and methyl groups at positions 5, 3, and 4. The N-benzyl group and additional N-methyl substituent distinguish it from related compounds.
Properties
Molecular Formula |
C19H18ClNO2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H18ClNO2/c1-12-9-17-15(10-16(12)20)13(2)18(23-17)19(22)21(3)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
InChI Key |
XRYJVBNSSBVTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl chloride for benzylation, thionyl chloride (SOCl₂) for chlorination, and methyl iodide (CH₃I) for methylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide, as antimicrobial agents. The presence of halogen substituents and hydroxyl groups in the benzofuran structure has been correlated with increased antibacterial activity. Specifically:
- Halogen Substituents : Compounds with halogens at the 4, 5, or 6 positions of the benzofuran ring have shown significant antimicrobial properties. The chlorination at the 5-position in this compound is particularly noteworthy for enhancing its bioactivity .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Drug Development
The unique structural characteristics of this compound make it a candidate for further exploration in drug development:
- Lead Compound for New Antibiotics : Given its promising antimicrobial activity, this compound could serve as a lead structure for designing new antibiotics that combat resistant strains of bacteria.
- Synthesis Pathways : The synthesis of this compound can be achieved through various chemical reactions involving benzofuran derivatives and amine coupling reactions. This flexibility allows for modifications that could enhance efficacy or reduce toxicity .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of benzofuran derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the benzofuran structure directly influenced antimicrobial potency .
Case Study 2: Structure-Activity Relationship Analysis
An investigation into the structure-activity relationship (SAR) of benzofuran derivatives revealed that the presence of specific substituents at designated positions (like the chloro group at position 5) was crucial for maintaining high levels of antibacterial activity. The study concluded that further exploration of these substituents could lead to the development of more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The presence of the benzyl, chlorine, and methyl groups can enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with benzofuran carboxamides bearing chloro, methyl, and substituted benzyl/heterocyclic groups. Below is a detailed comparison with key analogs identified in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Polarity: The presence of sulfone (e.g., 1,1-dioxidotetrahydrothiophen-3-yl in ) increases polarity compared to the prototype benzyl group. This may enhance aqueous solubility but reduce membrane permeability.
Steric and Conformational Differences :
- Bulky substituents like tetrahydrothiophene sulfone () impose steric hindrance, which may limit interaction with deep binding pockets. In contrast, the prototype benzyl group offers flexibility.
Metabolic Stability: Fluorinated analogs (e.g., ) are likely more resistant to oxidative metabolism compared to non-halogenated derivatives.
Research Findings from Evidence
- Synthetic Pathways : highlights the use of HBr/MeCN for synthesizing methyl ester intermediates in benzofuran carboxamide derivatives, suggesting shared synthetic routes for these compounds .
- Structural Diversity : and demonstrate the incorporation of heterocycles (e.g., furan, tetrahydrothiophene) and sulfonamide groups, underscoring efforts to optimize physicochemical properties .
Notes and Limitations
Pharmacological Data: No direct biological activity or toxicity data for the target compound or analogs are provided in the evidence.
Evidence Gaps : Molecular weights, densities, and melting points for some analogs (e.g., ) are unspecified, limiting quantitative analysis.
Recommendations : Further studies should explore the impact of N-benzyl vs. heterocyclic substituents on target engagement and pharmacokinetics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-benzyl-5-chloro-N,3,6-trimethyl-1-benzofuran-2-carboxamide?
- Methodology : A multi-step synthesis approach is typically employed. Begin with the condensation of substituted benzofuran precursors using a coupling agent (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in tetrahydrofuran (THF) with catalytic N,N-diisopropylethylamine. Subsequent N-alkylation with benzyl halides under reflux conditions in dichloromethane (DCM) introduces the benzyl group. Chlorination at the 5-position can be achieved using sulfuryl chloride (SO₂Cl₂) in a controlled temperature regime (0–25°C). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate intermediates .
- Key Considerations : Monitor regioselectivity during chlorination; steric effects from the 3,6-dimethyl groups may influence reactivity. Use TLC and NMR to track reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays). Mobile phases of acetonitrile/water (0.1% trifluoroacetic acid) are effective .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolves signals for the benzyl, chloro, and methyl substituents. Compare with PubChem-deposited spectra for validation .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight and fragmentation patterns .
Q. How should researchers design initial biological activity assays for this compound?
- Methodology : Prioritize in vitro assays to evaluate target engagement (e.g., enzyme inhibition or receptor binding). Use dose-response curves (1 nM–100 µM) in triplicate. For cytotoxicity screening, employ MTT assays on HEK-293 or HepG2 cell lines. Include positive controls (e.g., known benzofuran-based inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Conduct meta-analyses of published data to identify confounding variables. Reproduce experiments under standardized conditions, and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings with in silico docking studies (AutoDock Vina) to correlate activity with binding poses .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Methodology :
- Analog Synthesis : Systematically modify substituents (e.g., replace 5-chloro with bromo or nitro groups) and assess potency changes. Use Hammett σ constants to quantify electronic effects .
- Crystallography : Co-crystallize the compound with its target protein (if available) to identify key binding interactions. Reference Acta Crystallographica protocols for data collection and refinement .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using alignment-dependent descriptors from molecular dynamics simulations (Schrödinger Suite) .
Q. How can computational methods predict the compound’s solubility and metabolic stability?
- Methodology :
- Solubility Prediction : Use Quantitative Structure-Property Relationship (QSPR) models in ADMET Predictor™ or ACD/Labs. Input descriptors like logP, polar surface area, and H-bond donors .
- Metabolic Stability : Run cytochrome P450 inhibition assays (CYP3A4, CYP2D6) and cross-reference with EPA DSSTox metabolic pathway databases. Apply machine learning tools (e.g., Random Forest) to predict clearance rates .
Q. What experimental approaches address low yield in the final N-alkylation step?
- Methodology : Optimize reaction conditions by:
- Catalyst Screening : Test phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance benzyl group transfer .
- Solvent Effects : Replace DCM with dimethylformamide (DMF) to improve solubility of hydrophobic intermediates.
- Temperature Control : Use microwave-assisted synthesis (80°C, 150 W) to reduce reaction time and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
